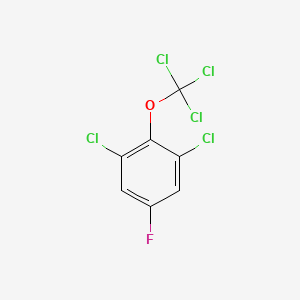
1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene
Vue d'ensemble
Description
1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene is a chemical compound with the CAS Number: 1417566-34-7 . It has a molecular weight of 298.35 . The IUPAC name for this compound is 2,6-dichloro-4-fluorophenyl trichloromethyl ether . It is also known as “Fluorodifen”, a chloroacetamide herbicide developed to control broadleaf weeds in crops such as corn, soybeans, cotton, and rice.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H2Cl5FO/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.35 . More specific physical and chemical properties such as melting point, boiling point, and density are not available from the search results.Applications De Recherche Scientifique
Mass-Analyzed-Threshold-Ionization Spectroscopy
1,3-Dichloro-2-fluoro-benzene, a related compound, has been studied using two-color resonant mass analyzed threshold ionization (MATI) spectroscopy. This technique aids in investigating the ionic properties of radical cations in their electronic ground state. These studies are critical in understanding the electronic structures and ionization energies of such compounds (Krüger et al., 2015).
Synthesis of Fluorodeoxy Pentofuranosides
Research includes the oxidation and reduction processes involving methyl 5-O-benzyl-3-deoxy-3-fluoro-α-d-pentofuranosides, leading to the formation of various fluorinated sugars. Such processes have implications in the synthesis of complex fluorinated organic molecules (Mikhailopulo et al., 1995).
Development of Soluble Fluoro-Polyimides
Fluorine-containing aromatic diamines, including those derived from 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene, have been utilized in synthesizing soluble fluoro-polyimides. These polymers are known for their excellent thermal stability, low moisture absorption, and hygrothermal stability, making them valuable in materials science (Xie et al., 2001).
Spectroscopic Studies
Vibrational and electronic absorption spectra of trisubstituted benzenes, including derivatives similar to 1,3-dichloro-5-fluoro-2-(trichloromethoxy)benzene, have been extensively studied. These studies contribute to our understanding of the spectroscopic properties of such compounds, useful in analytical chemistry (Green et al., 1971).
Solvent Dependent Reactions
The reaction of 1,2-epoxy-1-(p-nitrophenyl)cyclohexane with boron trifluoride–diethyl ether in different solvents like benzene and dichloromethane has been studied, showing significant solvent dependence. This research helps in understanding the reactivity and stability of fluorinated compounds under different conditions (Barili et al., 1974).
Fluorination of Aromatic Compounds
The fluorination process of aromatic compounds, such as 1,3-bis-(trifluoromethyl)benzene, has been explored. Understanding these reactions is crucial for the development of new fluorinated materials and pharmaceuticals (Parsons, 1972).
Safety and Hazards
Propriétés
IUPAC Name |
1,3-dichloro-5-fluoro-2-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl5FO/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTACXODBXFDAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(Cl)(Cl)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl5FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



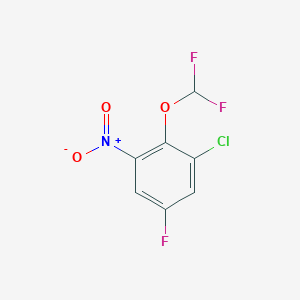
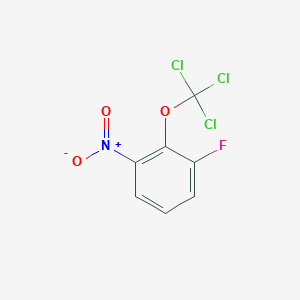
![3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene](/img/structure/B1402159.png)
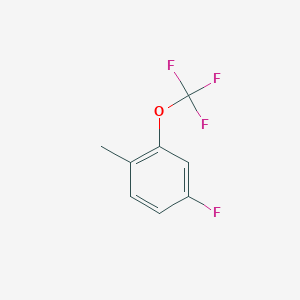
![1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene](/img/structure/B1402163.png)
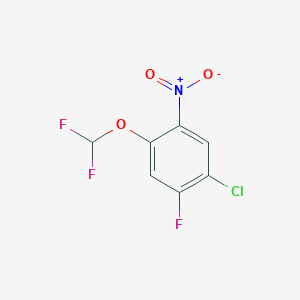

![1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene](/img/structure/B1402169.png)
![1-[Chloro(difluoro)methoxy]-2,3,4-trifluoro-benzene](/img/structure/B1402171.png)
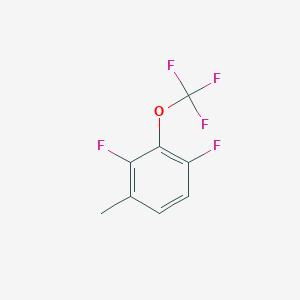

![1-[Chloro(difluoro)methoxy]-3-fluoro-2-methyl-benzene](/img/structure/B1402174.png)
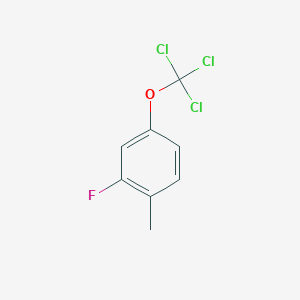
![4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene](/img/structure/B1402178.png)